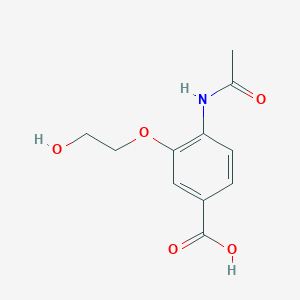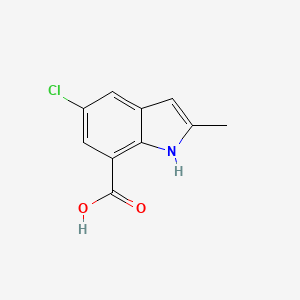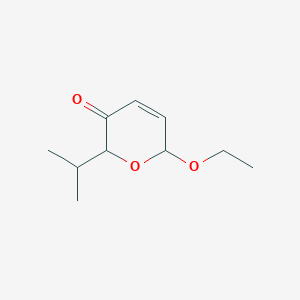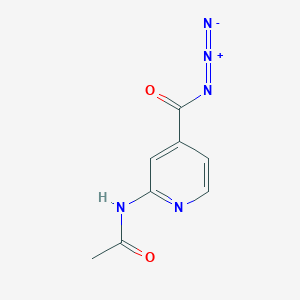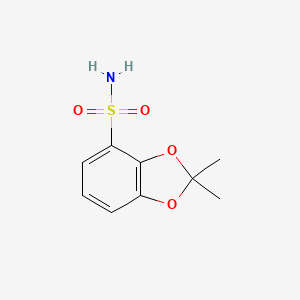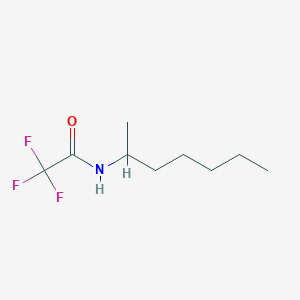![molecular formula C16H13BrN2O3S B8595143 N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 166963-34-4](/img/structure/B8595143.png)
N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a brominated oxazole ring, a biphenyl moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
Aplicaciones Científicas De Investigación
N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The brominated oxazole ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: These compounds share the oxazole ring structure and have similar applications in medicinal chemistry.
Sulfonamide Derivatives: Compounds like sulfanilamide have similar sulfonamide groups and are used as antibacterial agents.
Biphenyl Derivatives: Compounds such as biphenyl-4-sulfonic acid have similar biphenyl structures and are used in various industrial applications.
Uniqueness
N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the brominated oxazole ring and the sulfonamide group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
166963-34-4 |
|---|---|
Fórmula molecular |
C16H13BrN2O3S |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methyl-1,2-oxazol-5-yl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H13BrN2O3S/c1-11-15(17)16(22-18-11)19-23(20,21)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,19H,1H3 |
Clave InChI |
KMCRCRNDCWERHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1Br)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
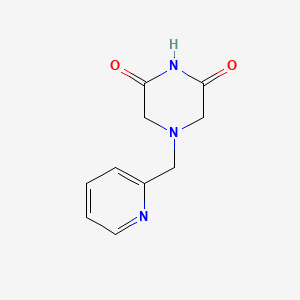
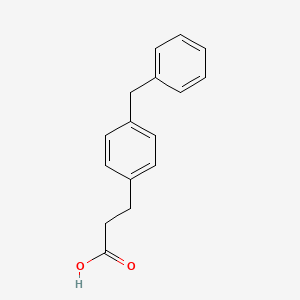
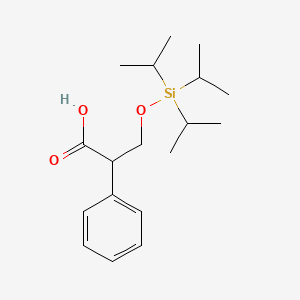
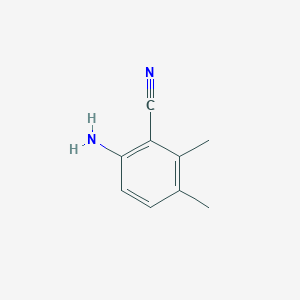
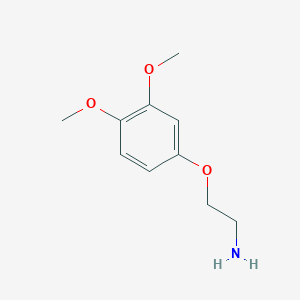
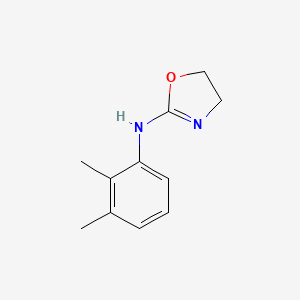
![Ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B8595114.png)
![2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)
